L-Alanyl-L-Glutamine

Catalog No.
S517817
CAS No.
39537-23-0
M.F
C8H15N3O4
M. Wt
217.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Alanyl-L-Glutamine

CAS Number

39537-23-0

Product Name

L-Alanyl-L-Glutamine

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C8H15N3O4

Molecular Weight

217.22 g/mol

InChI

InChI=1S/C8H15N3O4/c1-4(9)7(13)11-5(8(14)15)2-3-6(10)12/h4-5H,2-3,9H2,1H3,(H2,10,12)(H,11,13)(H,14,15)/t4-,5-/m0/s1

InChI Key

HJCMDXDYPOUFDY-WHFBIAKZSA-N

SMILES

Array

solubility

Soluble in water
Very slightly soluble (in ethanol)

Synonyms

Ala-Gln, alanyl-glutamine, alanylglutamine, alanylglutamine, (D-Glu)-isomer, Dipeptiven, N(2)-L-alanyl-L-glutamine

Canonical SMILES

CC(C(=O)NC(CCC(=O)N)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N

The exact mass of the compound l-Alanyl-l-glutamine is 217.1063 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in watervery slightly soluble (in ethanol). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Dipeptides - Supplementary Records. It belongs to the ontological category of dipeptide zwitterion in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

L-Alanyl-L-Glutamine (CAS: 39537-23-0) is a dipeptide of L-alanine and L-glutamine, designed as a highly stable and soluble alternative to free L-glutamine. Its primary function is to deliver L-glutamine for energy metabolism and protein synthesis in applications where the inherent instability of free L-glutamine is a process-critical liability, such as in biopharmaceutical manufacturing, cell culture media, and parenteral nutrition formulations. The key procurement drivers for L-Alanyl-L-Glutamine are its superior stability in aqueous solutions, especially during heat sterilization, and its ability to reduce the accumulation of cytotoxic ammonia.

Direct substitution of L-Alanyl-L-Glutamine with free L-glutamine is operationally unsound for most process-controlled applications. Free L-glutamine rapidly degrades in aqueous media at physiological temperatures (37°C), generating cytotoxic ammonia and pyroglutamic acid. This instability compromises media quality, inhibits cell growth, alters metabolism, and reduces final product yield, necessitating more frequent media changes and creating batch-to-batch variability. While other dipeptides like Glycyl-L-Glutamine offer stability, they exhibit different cellular uptake kinetics, leading to altered metabolic rates and potentially lower cell proliferation compared to L-Alanyl-L-Glutamine, making them non-interchangeable without significant process re-validation.

Exceptional Thermal Stability for Process-Ready Solutions

L-Alanyl-L-Glutamine demonstrates superior stability under heat sterilization conditions where free L-glutamine rapidly degrades. After autoclaving at 122°C for 20 minutes, 90% of L-Alanyl-L-Glutamine remains intact. In contrast, free L-glutamine is known to be heat-labile and cannot withstand such sterilization procedures without significant degradation into toxic byproducts.

Evidence DimensionRemaining compound after heat treatment
Target Compound Data90% remaining
Comparator Or BaselineFree L-Glutamine (Does not withstand sterilization)
Quantified DifferenceQualitatively withstands autoclaving while L-Glutamine does not.
ConditionsAqueous solution, 122°C for 20 minutes.

This enables the preparation of heat-sterilized, ready-to-use concentrated stock solutions, improving workflow efficiency and ensuring formulation sterility.

Over 15-Fold Higher Aqueous Solubility for Concentrated Formulations

The aqueous solubility of L-Alanyl-L-Glutamine is significantly higher than that of free L-glutamine, facilitating the preparation of highly concentrated, stable stock solutions. At room temperature (20-25°C), the solubility of L-Alanyl-L-Glutamine is approximately 500-586 g/L, whereas free L-glutamine is only soluble up to 35 g/L.

Evidence DimensionAqueous Solubility (g/L)
Target Compound Data~500-586 g/L
Comparator Or BaselineL-Glutamine: 35 g/L
Quantified Difference>14x higher solubility
ConditionsRoom temperature (20-25°C) in water.

Higher solubility prevents precipitation issues and allows for the formulation of concentrated feeds in fed-batch bioprocessing, reducing dilution of the culture medium.

Reduced Accumulation of Cytotoxic Ammonia in Long-Term Culture

Using L-Alanyl-L-Glutamine as a glutamine source significantly reduces the accumulation of ammonia, a major cytotoxic byproduct of L-glutamine degradation. In a 30-day stability study at 37°C, culture medium containing free L-glutamine generated ammonia much more rapidly and to a higher final concentration compared to medium with an equimolar amount of L-Alanyl-L-Glutamine. This reduction in ammonia is directly linked to lower rates of apoptosis in cell culture, preserving cell viability and productivity.

Evidence DimensionAmmonia Generation Rate
Target Compound DataSignificantly lower rate of ammonia generation
Comparator Or BaselineFree L-Glutamine: Higher rate of ammonia generation
Quantified DifferenceQualitatively lower ammonia accumulation over 30 days
ConditionsBasal culture medium incubated at 37°C for 30 days.

Lower ammonia levels create a more stable and less toxic culture environment, leading to higher viable cell densities, reduced apoptosis, and more consistent product quality.

Superior Performance and Uptake Kinetics Compared to Glycyl-L-Glutamine

L-Alanyl-L-Glutamine demonstrates distinct metabolic advantages over other stabilized dipeptides like Glycyl-L-Glutamine. In porcine enterocytes, L-Alanyl-L-Glutamine treatment increased cellular basal respiration and ATP production compared to both free glutamine and Glycyl-L-Glutamine. Conversely, Glycyl-L-Glutamine treatment inhibited cell growth and reduced protein synthesis. Furthermore, studies in murine hybridoma cells show a much lower apparent Km for the hydrolyzing peptidase with L-Alanyl-L-Glutamine (1.2 mM) versus Glycyl-L-Glutamine (14 mM), indicating a significantly higher affinity and more efficient utilization.

Evidence DimensionApparent Km of Hydrolyzing Peptidase
Target Compound Data1.2 mM
Comparator Or BaselineGlycyl-L-Glutamine: 14 mM
Quantified DifferenceOver 11-fold higher enzyme affinity
ConditionsCytosolic fraction of murine hybridoma (CC9C10) cells.

This demonstrates that L-Alanyl-L-Glutamine is not just a stable glutamine source, but one that is more efficiently utilized by cells than its closest dipeptide competitor, leading to better energetic status and proliferation.

High-Density Fed-Batch and Perfusion Bioreactors

For industrial biomanufacturing of biologics (e.g., monoclonal antibodies), the high solubility of L-Alanyl-L-Glutamine allows for the creation of highly concentrated feed streams, minimizing culture dilution. Its stability and reduced ammonia generation lead to a healthier, more productive, and longer-lasting culture, maximizing final product titer.

Formulation of Sterile Parenteral Nutrition Solutions

In clinical nutrition, the ability of L-Alanyl-L-Glutamine to withstand heat sterilization is a critical procurement differentiator. It allows for its inclusion in terminally sterilized, all-in-one parenteral nutrition bags, a process that is impossible with unstable free L-glutamine.

Development of Chemically Defined, Long-Life Cell Culture Media

For researchers developing or using chemically defined media, L-Alanyl-L-Glutamine provides a stable, consistent, and animal-origin-free source of glutamine. Its long shelf-life in solution at 4°C and 25°C simplifies media preparation and storage, ensuring reproducible experimental outcomes without the rapid degradation seen with free L-glutamine.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Sigma-Aldrich MSDS]
Solid
White crystals or crystalline powder; Weak savoury aroma

XLogP3

-4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

217.10625597 Da

Monoisotopic Mass

217.10625597 Da

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

230.00 to 232.00 °C. @ 760.00 mm Hg

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

U5JDO2770Z

Pharmacology

Alanylglutamine is a nutritional supplement containing a stable, water-soluble dipeptide comprised of the amino acids L-glutamine and L-alanine, with potential protective and absorption enhancing activities. Upon oral or enteral administration, alanylglutamine works locally in the gastrointestinal (GI) tract to both protect the integrity of the intestinal mucosa and maintain intestinal barrier functions. This reduces bacterial translocation, the risk of infection, infection-induced inflammatory damage and infection-associated symptoms, such as diarrhea, dehydration, malabsorption and electrolyte imbalances. Alanylglutamine also increases absorption of other chemicals, enhances epithelial repair, and inhibits apoptosis due to cellular damage, and stimulates cellular proliferation. Altogether, this improves absorption of nutrients, decreases weight loss, reduces diarrhea, decreases the risk of GI-associated infections and improves recovery. Upon absorption, alanylglutamine may also help inhibit muscle protein catabolism.

ATC Code

B - Blood and blood forming organs
B05 - Blood substitutes and perfusion solutions
B05X - I.v. solution additives
B05XB - Amino acids
B05XB02 - Alanyl glutamine

Other CAS

39537-23-0

Wikipedia

Alanyl-glutamine

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Last modified: 08-15-2023
1: Wang H, Dong Y, Cai Y. Alanyl glutamine prophylactically protects against lipopolysaccharide induced acute lung injury by enhancing the expression of HSP70. Mol Med Rep. 2017 Sep;16(3):2807-2813. doi: 10.3892/mmr.2017.6896. Epub 2017 Jun 30. PubMed PMID: 28677812.
2: Li Y, Yuan W, Gao J, Fan C, Wu W, Bai F. Production of l-alanyl-l-glutamine by recycling E. coli expressing α-amino acid ester acyltransferase. Bioresour Technol. 2017 Dec;245(Pt B):1603-1609. doi: 10.1016/j.biortech.2017.06.008. Epub 2017 Jun 16. PubMed PMID: 28624247.
3: Kratochwill K, Boehm M, Herzog R, Gruber K, Lichtenauer AM, Kuster L, Csaicsich D, Gleiss A, Alper SL, Aufricht C, Vychytil A. Addition of Alanyl-Glutamine to Dialysis Fluid Restores Peritoneal Cellular Stress Responses - A First-In-Man Trial. PLoS One. 2016 Oct 21;11(10):e0165045. doi: 10.1371/journal.pone.0165045. eCollection 2016. PubMed PMID: 27768727; PubMed Central PMCID: PMC5074513.
4: Xue Z, Wen H, Wang C, Zhai L, Cheng A, Kou X. CPe-III-S Metabolism in Vitro and in Vivo and Molecular Simulation of Its Metabolites Using a p53-R273H Mutant. J Agric Food Chem. 2016 Sep 28;64(38):7095-103. doi: 10.1021/acs.jafc.6b01996. Epub 2016 Sep 15. PubMed PMID: 27584867.
5: Raizel R, Leite JS, Hypólito TM, Coqueiro AY, Newsholme P, Cruzat VF, Tirapegui J. Determination of the anti-inflammatory and cytoprotective effects of l-glutamine and l-alanine, or dipeptide, supplementation in rats submitted to resistance exercise. Br J Nutr. 2016 Aug;116(3):470-9. doi: 10.1017/S0007114516001999. Epub 2016 May 24. PubMed PMID: 27215379.
6: Zhang B, Lin M, Yu C, Li J, Zhang L, Zhou P, Yang W, Gao F, Zhou G. Alanyl-glutamine supplementation regulates mTOR and ubiquitin proteasome proteolysis signaling pathways in piglets. Nutrition. 2016 Oct;32(10):1123-31. doi: 10.1016/j.nut.2016.02.023. Epub 2016 Mar 16. PubMed PMID: 27155955.
7: Chen XM, Guo GL, Sun L, Yang QS, Wang GQ, Qin GX, Zhang DM. Effects of Ala-Gln feeding strategies on growth, metabolism, and crowding stress resistance of juvenile Cyprinus carpio var. Jian. Fish Shellfish Immunol. 2016 Apr;51:365-372. doi: 10.1016/j.fsi.2016.02.034. Epub 2016 Mar 2. PubMed PMID: 26945938.
8: Ferrantelli E, Liappas G, Vila Cuenca M, Keuning ED, Foster TL, Vervloet MG, Lopéz-Cabrera M, Beelen RH. The dipeptide alanyl-glutamine ameliorates peritoneal fibrosis and attenuates IL-17 dependent pathways during peritoneal dialysis. Kidney Int. 2016 Mar;89(3):625-35. doi: 10.1016/j.kint.2015.12.005. Epub 2016 Jan 8. PubMed PMID: 26880457.
9: Turmezei J, Jávorszky E, Szabó E, Dredán J, Kállai-Szabó B, Zelkó R. EFFECT OF STORAGE TEMPERATURE ON THE STABILITY OF TOTAL PARENTERAL NUTRITION ADMIXTURES PREPARED FOR INFANTS. Acta Pol Pharm. 2015 Sep-Oct;72(5):843-9. PubMed PMID: 26665390.
10: da Rosa CV, Azevedo SC, Bazotte RB, Peralta RM, Buttow NC, Pedrosa MM, de Godoi VA, Natali MR. Supplementation with L-Glutamine and L-Alanyl-L-Glutamine Changes Biochemical Parameters and Jejunum Morphophysiology in Type 1 Diabetic Wistar Rats. PLoS One. 2015 Dec 14;10(12):e0143005. doi: 10.1371/journal.pone.0143005. eCollection 2015. PubMed PMID: 26659064; PubMed Central PMCID: PMC4681705.
11: Barros MA, Vasconcelos PR, Souza CM, Andrade GM, Moraes MO, Costa PE, Coelho GR, Garcia JH. L-Alanyl-Glutamine Attenuates Oxidative Stress in Liver Transplantation Patients. Transplant Proc. 2015 Oct;47(8):2478-82. doi: 10.1016/j.transproceed.2015.08.001. PubMed PMID: 26518955.
12: Zhao MH, Kim NH, Cui XS. GlutaMAX prolongs the shelf life of the culture medium for porcine parthenotes. Theriogenology. 2016 Feb;85(3):368-75. doi: 10.1016/j.theriogenology.2015.08.014. Epub 2015 Sep 3. PubMed PMID: 26462658.
13: Yao D, Zheng L, Wang J, Guo M, Yin J, Li Y. Perioperative Alanyl-Glutamine-Supplemented Parenteral Nutrition in Chronic Radiation Enteritis Patients With Surgical Intestinal Obstruction: A Prospective, Randomized, Controlled Study. Nutr Clin Pract. 2016 Apr;31(2):250-6. doi: 10.1177/0884533615591601. Epub 2015 Jun 15. PubMed PMID: 26078286.
14: Nosworthy MG, Dodge ME, Bertolo RF, Brunton JA. Enterally delivered dipeptides improve small intestinal inflammatory status in a piglet model of intestinal resection. Clin Nutr. 2016 Aug;35(4):852-8. doi: 10.1016/j.clnu.2015.05.013. Epub 2015 May 29. PubMed PMID: 26073670.
15: Xu F, Zhu CR, Zhan YL, Lu GJ, Su HB. [Effect of L-alanyl-L-glutamine on expression of insulin-like growth factor-1 in intestinal tissues of low-birth-weight newborn rats with hypoxia/reoxygenation-induced intestinal injury]. Zhongguo Dang Dai Er Ke Za Zhi. 2015 May;17(5):502-7. Chinese. PubMed PMID: 26014704.
16: Araújo CV, Lazzarotto CR, Aquino CC, Figueiredo IL, Costa TB, Alves LA, Ribeiro RA, Bertolini LR, Lima AA, Brito GA, Oriá RB. Alanyl-glutamine attenuates 5-fluorouracil-induced intestinal mucositis in apolipoprotein E-deficient mice. Braz J Med Biol Res. 2015 Jun;48(6):493-501. doi: 10.1590/1414-431X20144360. Epub 2015 Apr 28. PubMed PMID: 25945744; PubMed Central PMCID: PMC4470307.
17: Wang W, Choi RH, Solares GJ, Tseng HM, Ding Z, Kim K, Ivy JL. L-Alanylglutamine inhibits signaling proteins that activate protein degradation, but does not affect proteins that activate protein synthesis after an acute resistance exercise. Amino Acids. 2015 Jul;47(7):1389-98. doi: 10.1007/s00726-015-1972-7. Epub 2015 Apr 3. PubMed PMID: 25837301.
18: Zhang B, Yu C, Lin M, Fu Y, Zhang L, Meng M, Xing S, Li J, Sun H, Gao F, Zhou G. Regulation of skeletal muscle protein synthetic and degradative signaling by alanyl-glutamine in piglets challenged with Escherichia coli lipopolysaccharide. Nutrition. 2015 May;31(5):749-56. doi: 10.1016/j.nut.2014.11.010. Epub 2014 Dec 19. PubMed PMID: 25837223.
19: Moore SR, Guedes MM, Costa TB, Vallance J, Maier EA, Betz KJ, Aihara E, Mahe MM, Lima AA, Oriá RB, Shroyer NF. Glutamine and alanyl-glutamine promote crypt expansion and mTOR signaling in murine enteroids. Am J Physiol Gastrointest Liver Physiol. 2015 May 15;308(10):G831-9. doi: 10.1152/ajpgi.00422.2014. Epub 2015 Mar 19. PubMed PMID: 25792564; PubMed Central PMCID: PMC4437023.
20: Vasconcelos PR, Guimarães AB, Campelo MW, Vasconcelos PR, Guimaraes SB. Preconditioning with L-alanyl-glutamine upon cerebral edema and hypocampus red neurons counting in rats subjected to brain ischemia/reperfusion injury. Acta Cir Bras. 2015 Mar;30(3):199-203. doi: 10.1590/S0102-865020150030000006. PubMed PMID: 25790008.

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